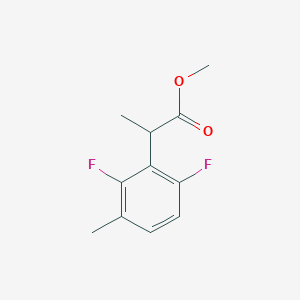
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of propanoic acid and contains a difluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate typically involves the esterification of 2-(2,6-difluoro-3-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of 2-(2,6-difluoro-3-methylphenyl)propanoic acid or 2-(2,6-difluoro-3-methylphenyl)propanone.
Reduction: Formation of 2-(2,6-difluoro-3-methylphenyl)propanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-fluoro-5-methylphenyl)propanoate
- Methyl 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoate
- Ethyl 3-amino-3-(2-methylphenyl)propanoate
Uniqueness
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate is unique due to the presence of the difluoromethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications.
Biological Activity
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate is an organofluorine compound with potential biological activities. This article explores its synthesis, biological effects, and related research findings.
Chemical Structure and Synthesis
The compound belongs to the class of methyl esters and features a difluorinated aromatic ring. The synthesis generally involves the reaction of 2,6-difluoro-3-methylphenol with propanoic acid derivatives under specific conditions. Detailed synthetic routes can be found in various studies focusing on organofluorine chemistry .
Inhibition Studies
Recent studies have indicated that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes. For instance, it has been noted for its potential inhibitory effects on human 11β-HSD1, an enzyme involved in cortisol metabolism. The inhibition potency is measured in terms of IC50 values, with lower values indicating higher potency.
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| This compound | TBD | Potential inhibitor of 11β-HSD1 |
| Compound 7j (related derivative) | 8 | Strongest inhibitor in the study |
These findings suggest that modifications to the methyl ester structure can enhance inhibitory potency against key metabolic pathways .
Toxicological Effects
The biological activity also extends to toxicological assessments. Organofluorine compounds like this compound may exhibit cytotoxic effects depending on their concentration and exposure duration. Studies have shown that fluoroacetate derivatives can disrupt metabolic processes by inhibiting enzymes critical for energy production .
Case Studies
Study 1: Enzyme Inhibition
A recent study investigated the enzyme inhibitory properties of various organofluorine compounds, including this compound. It was found to significantly inhibit the activity of human 11β-HSD1 at low micromolar concentrations. The study emphasized structure-activity relationships (SAR), revealing that specific substitutions on the aromatic ring could lead to enhanced biological activity .
Study 2: Environmental Impact
Research has also highlighted the environmental persistence of organofluorine compounds. This compound was assessed for its bioaccumulation potential in aquatic environments. The findings indicated a moderate risk of bioaccumulation, prompting further investigation into its environmental fate and transport mechanisms .
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
methyl 2-(2,6-difluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H12F2O2/c1-6-4-5-8(12)9(10(6)13)7(2)11(14)15-3/h4-5,7H,1-3H3 |
InChI Key |
QURFWCFIZJZTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















